molecular formula C11H9NO2S B1465144 2-METHOXY-3-THENOYLPYRIDINE CAS No. 332134-11-9

2-METHOXY-3-THENOYLPYRIDINE

Cat. No.: B1465144
CAS No.: 332134-11-9
M. Wt: 219.26 g/mol
InChI Key: XTZQYZJYUIWIAA-UHFFFAOYSA-N
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Description

2-METHOXY-3-THENOYLPYRIDINE is an organic compound that features a thiophene ring substituted with a methoxy group at the 2-position and a pyridine ring attached to a methanone group at the 3-position

Properties

IUPAC Name

(2-methoxythiophen-3-yl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-11-8(5-7-15-11)10(13)9-4-2-3-6-12-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZQYZJYUIWIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CS1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-3-THENOYLPYRIDINE typically involves the formation of the thiophene and pyridine rings followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyridine under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-3-THENOYLPYRIDINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the methanone can be reduced to an alcohol.

    Substitution: The thiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of (2-Formylthiophen-3-yl)-pyridin-2-ylmethanone.

    Reduction: Formation of (2-Methoxythiophen-3-yl)-pyridin-2-ylmethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-METHOXY-3-THENOYLPYRIDINE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-3-THENOYLPYRIDINE is unique due to its combined thiophene and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in both research and industrial applications.

Biological Activity

2-Methoxy-3-thenoylpyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₉NO₂S
  • Molecular Weight : Approximately 181.24 g/mol

The structural features of this compound, particularly the methoxy and thenoyl groups, significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Research indicates that the compound may exhibit the following mechanisms:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Biological Activity Overview

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialActive against several bacterial strains
Enzyme InhibitionPotential inhibition of cytochrome P450 enzymes
CytotoxicityExhibits cytotoxic effects on certain cancer cell lines

1. Antioxidant Studies

In a study assessing the antioxidant properties of this compound, it was found to have significant scavenging activity against DPPH and ABTS radicals. The IC50 values were reported as follows:

  • DPPH: IC50 = 150 μg/mL
  • ABTS: IC50 = 199 μg/mL

These values indicate a moderate antioxidant capacity compared to standard antioxidants like ascorbic acid .

2. Antimicrobial Efficacy

Research conducted on the antimicrobial activity of this compound revealed effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were established for various strains:

  • Staphylococcus aureus : MIC = 32 µg/mL
  • Escherichia coli : MIC = 64 µg/mL

These findings highlight the compound's potential use in developing new antimicrobial agents .

3. Enzyme Interaction Studies

A study focusing on enzyme inhibition demonstrated that this compound could inhibit cytochrome P450 enzymes involved in drug metabolism. This interaction suggests the compound's potential role in pharmacokinetics and drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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